Diethyl6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3,4-dicarboxylate
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Overview
Description
Diethyl6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3,4-dicarboxylate is an organic compound with a complex structure that includes a pyridone ring substituted with ethoxycarbonyl and methoxyphenyl groups
Preparation Methods
The synthesis of Diethyl6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of ethyl acetoacetate with 4-methoxybenzaldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Chemical Reactions Analysis
Diethyl6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Scientific Research Applications
Diethyl6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3,4-dicarboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Diethyl6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Diethyl6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3,4-dicarboxylate can be compared with other similar compounds, such as:
3,4-Diethoxycarbonyl-2-pyridone: Lacks the methoxyphenyl group, resulting in different chemical and biological properties.
6-(4-Methoxyphenyl)-2-pyridone:
3,4-Dimethoxycarbonyl-6-(4-methoxyphenyl)-2-pyridone: Contains methoxycarbonyl groups instead of ethoxycarbonyl, leading to variations in its chemical behavior.
Properties
Molecular Formula |
C18H19NO6 |
---|---|
Molecular Weight |
345.3 g/mol |
IUPAC Name |
diethyl 6-(4-methoxyphenyl)-2-oxo-1H-pyridine-3,4-dicarboxylate |
InChI |
InChI=1S/C18H19NO6/c1-4-24-17(21)13-10-14(11-6-8-12(23-3)9-7-11)19-16(20)15(13)18(22)25-5-2/h6-10H,4-5H2,1-3H3,(H,19,20) |
InChI Key |
OOAQSOGBRAGSGB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)NC(=C1)C2=CC=C(C=C2)OC)C(=O)OCC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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